4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine typically involves the reaction of 2-amino-2-methylpropanol with a suitable oxadiazole precursor. One common method involves the use of 2-amino-2-methyl-1-propanol, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A precursor in the synthesis of the target compound.
4-(2-Amino-2-methylpropoxy)benzonitrile: Another compound with a similar structure but different functional groups.
2-Amino-4-methylpyridine: A related amine with different heterocyclic structure.
Uniqueness
4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine is unique due to its specific oxadiazole ring structure combined with the 2-amino-2-methylpropoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(2-amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c1-6(2,8)3-11-5-4(7)9-12-10-5/h3,8H2,1-2H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFACUWHDVNEBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=NON=C1N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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